Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
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Overview
Description
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazin-2-amine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine. The final step involves coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically isolated by filtration, washed, and dried to obtain a high-purity dye.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in analytical applications. The molecular targets include various substrates that interact with the azo groups, leading to color changes that are easily detectable.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 2-((4-((4-((4-amino-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- Tetrasodium 2-((4-((4-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
Uniqueness
The presence of the 4-amino-6-chloro-1,3,5-triazin-2-yl group in Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it particularly valuable in industrial dye applications.
Properties
CAS No. |
85586-79-4 |
---|---|
Molecular Formula |
C29H16ClN9Na4O12S4 |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-23(19-11-14(52(40,41)42)1-4-17(19)21)37-36-22-8-9-24(20-12-15(53(43,44)45)2-5-18(20)22)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
ADKNJTIHAWDJKQ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)N)Cl.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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